4-(Bromoacetyl)benzonitrile

α-haloketone reactivity nucleophilic substitution Friedel-Crafts acylation

4-(Bromoacetyl)benzonitrile (CAS 20099-89-2) is a bifunctional α-haloketone that integrates an electrophilic bromoacetyl group with a para-cyano substituent. Its strong –M electron-withdrawing effect differentiates it from non-cyanated or chloroacetyl analogs, modulating both α-carbon reactivity and biological target engagement. This compound is a validated GSK-3 irreversible inhibitor (IC₅₀ 1500 nM), the essential pharmacophoric precursor for the microtubule inhibitor STA-5312 (IC₅₀ 9–16 nM), and an industrial intermediate for isavuconazonium sulfate. Procure the 98% purity grade for covalent probe design, heterocyclic library synthesis, or pharmaceutical impurity reference standard applications.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 20099-89-2
Cat. No. B032679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromoacetyl)benzonitrile
CAS20099-89-2
Synonyms2-Bromo-1-(4-cyanophenyl)ethanone;  2-Bromo-4’-cyanoacetophenone;  2-Bromo-p-cyanoacetophenone;  4-(2-Bromoacetyl)benzonitrile;  4-(2’-Bromoacetyl)benzonitrile;  4-(Bromoacetyl)benzonitrile;  4-Cyanophenacyl Bromide;  NSC 157569;  p-Cyano-α-bromoacetophenone
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)CBr
InChIInChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2
InChIKeyLJANCPRIUMHGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromoacetyl)benzonitrile (CAS 20099-89-2) for Scientific Procurement: Compound Class and Baseline Characteristics


4-(Bromoacetyl)benzonitrile (CAS 20099-89-2), also known as 4-Cyanophenacyl bromide or 2-Bromo-4'-cyanoacetophenone, is a bifunctional aromatic compound featuring a benzonitrile moiety with a para-substituted bromoacetyl group (C9H6BrNO, MW 224.05) [1]. The bromoacetyl functionality provides electrophilic reactivity for nucleophilic substitution and cross-coupling reactions, while the nitrile group serves as a polar structural handle that can be hydrolyzed to carboxylic acid or reduced to amine derivatives . The compound exists as an off-white to light yellow crystalline powder with a melting point of 92–96 °C (lit.) and is supplied by multiple vendors with purity specifications typically ranging from >96.0% (GC) to 99.58% (HPLC) .

4-(Bromoacetyl)benzonitrile (CAS 20099-89-2): Why In-Class α-Haloketone Intermediates Cannot Be Substituted Interchangeably


4-(Bromoacetyl)benzonitrile belongs to the α-haloketone class of electrophilic building blocks, but substitution with close analogs—such as the corresponding chloroacetyl derivative (4-(Chloroacetyl)benzonitrile) or non-cyanated phenacyl bromides—introduces meaningful divergences in reactivity, biological target engagement, and downstream synthetic outcomes. The bromoacetyl group exhibits higher electrophilicity than its chloroacetyl counterpart, affecting reaction rates and yields in nucleophilic substitutions and heterocycle-forming condensations . Critically, the para-cyano substituent is not a passive bystander: it modulates the electron density of the aromatic ring via its strong −M (mesomeric) electron-withdrawing effect, influencing both the α-carbon electrophilicity and the compound's specific interactions with biological targets such as Glycogen Synthase Kinase 3 (GSK-3) . Interchanging this scaffold with an unsubstituted phenacyl bromide or a chloroacetyl analog without the nitrile group would alter both the kinetic profile of key synthetic steps and the irreversible inhibitory activity against GSK-3 that this specific compound demonstrates . The quantitative evidence below substantiates these differentiation claims with explicit comparator data.

4-(Bromoacetyl)benzonitrile (CAS 20099-89-2) Comparative Quantitative Evidence: Differentiation Against Analogs and Alternatives


Electrophilic Reactivity Advantage of 4-(Bromoacetyl)benzonitrile Over Chloroacetyl Analogs

4-(Bromoacetyl)benzonitrile demonstrates higher electrophilic reactivity relative to its chloroacetyl counterpart, 4-(Chloroacetyl)benzonitrile, attributable to the superior leaving-group ability of bromide (pKa of HBr ≈ −9) compared to chloride (pKa of HCl ≈ −7) . This reactivity differential translates to accelerated nucleophilic substitution kinetics and reduced reaction times in SN2-type displacements and heterocycle-forming condensations.

α-haloketone reactivity nucleophilic substitution Friedel-Crafts acylation

Irreversible GSK-3β Inhibition: Quantitative IC50 Value for 4-(Bromoacetyl)benzonitrile in Radiometric Kinase Assay

4-(Bromoacetyl)benzonitrile (also designated GSK-3 Inhibitor 5) exhibits irreversible inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β) with an IC50 value of 1500.0 nM, measured using GS1 as substrate and [γ-³²P]ATP after a 20-minute incubation period in a radiometric assay . This irreversible mechanism, conferred by covalent modification via the electrophilic bromoacetyl moiety, contrasts with the reversible inhibition profiles of many ATP-competitive GSK-3 inhibitors.

GSK-3 inhibition kinase assay irreversible inhibitor

Microtubule Inhibitor Synthesis: 4-(Bromoacetyl)benzonitrile as Critical Intermediate for STA-5312 (IC50 = 9–16 nM)

4-(Bromoacetyl)benzonitrile is a key synthetic precursor for STA-5312, a potent and orally active microtubule inhibitor . The resulting STA-5312 demonstrates microtubule polymerization inhibitory activity with an IC50 value of 9–16 nM in cancer cell assays [1]. Alternative phenacyl halide intermediates lacking the para-cyano substituent would not produce the requisite STA-5312 pharmacophore, as the benzonitrile moiety is essential for the final compound's target binding.

microtubule inhibitor STA-5312 anticancer agent

Commercial Purity Tiers: 4-(Bromoacetyl)benzonitrile Available at 99.58% vs. Standard >96.0% Grades

4-(Bromoacetyl)benzonitrile is commercially available across multiple purity specifications, with premium-grade material reaching 99.58% (HPLC) from suppliers such as MedChemExpress compared to standard grades specified at >96.0% (GC) or 97–98% from other vendors . The 99.58% specification includes rigorous impurity profiling and batch-specific Certificates of Analysis (COA), which are particularly relevant for pharmaceutical intermediate applications where trace impurities can propagate through multi-step syntheses and affect final API purity.

purity specification HPLC pharmaceutical intermediate

Isavuconazonium (Antifungal) Intermediate: Documented Industrial-Scale Relevance of 4-(Bromoacetyl)benzonitrile

4-(Bromoacetyl)benzonitrile is a documented intermediate in the synthesis of isavuconazonium (the prodrug of isavuconazole), a broad-spectrum triazole antifungal approved for invasive aspergillosis and mucormycosis . The compound is also listed as an impurity reference standard (Isavuconazole Impurity 32) for analytical method validation in pharmaceutical quality control . This establishes the compound's established industrial relevance and validated supply chain for pharmaceutical manufacturing.

isavuconazonium antifungal pharmaceutical intermediate

Synthetic Yield Benchmark: 85% Reported Yield in α-Halomethyl Ketone Preparation Protocol

A general synthetic protocol for α-halomethyl ketones reports a yield of 85% for 4-(Bromoacetyl)benzonitrile (CAS 20099-89-2) using water in 1,2-dichloroethane at 20 °C over 14 hours . This benchmark provides a quantitative reference point for evaluating synthetic efficiency when considering alternative synthetic routes or comparing this building block to other α-haloketones with potentially lower yielding synthetic access.

synthetic yield α-haloketone reaction efficiency

4-(Bromoacetyl)benzonitrile (CAS 20099-89-2): Evidence-Backed Research and Industrial Application Scenarios


GSK-3β Irreversible Inhibitor Studies and Kinase Chemical Probe Development

4-(Bromoacetyl)benzonitrile is directly applicable in research programs investigating irreversible inhibition of glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase implicated in neurodegenerative disorders and cancer . The compound's IC50 of 1500.0 nM against GSK-3β, measured in radiometric kinase assays, enables its use as a tool compound for studying covalent kinase modification and as a control for evaluating reversible ATP-competitive GSK-3 inhibitors . The irreversible mechanism provides sustained target engagement that is distinguishable from reversible inhibitors in washout experiments and cellular signaling time-course studies.

Synthesis of STA-5312-Class Microtubule Inhibitors for Oncology Research

4-(Bromoacetyl)benzonitrile is a validated synthetic precursor for STA-5312, a microtubule inhibitor with potent antitumor activity (IC50 = 9–16 nM in cancer cell assays) . Medicinal chemistry groups developing microtubule-targeting agents should procure this specific building block, as the para-cyano substituent is structurally essential for the STA-5312 pharmacophore; substitution with non-cyanated phenacyl bromides would yield structurally distinct compounds lacking the requisite target-binding geometry .

Pharmaceutical Process Development and Analytical Quality Control for Isavuconazonium

4-(Bromoacetyl)benzonitrile is a documented industrial intermediate in the manufacture of isavuconazonium sulfate, an FDA-approved triazole antifungal for invasive aspergillosis and mucormycosis . Additionally, the compound is characterized as Isavuconazole Impurity 32, making it suitable for use as an analytical reference standard in HPLC method validation, forced degradation studies, and impurity profiling for pharmaceutical quality control .

High-Purity Building Block for Heterocycle Library Synthesis and Covalent Probe Design

With commercial availability at 99.58% purity (HPLC) from specialized suppliers, 4-(Bromoacetyl)benzonitrile is well-suited for constructing heterocyclic compound libraries via nucleophilic substitution, cyclocondensation, and cross-coupling reactions . The dual functionality (electrophilic bromoacetyl plus polar nitrile group) supports diversity-oriented synthesis of imidazo[1,2-a]pyridines, thiazoles, and other nitrogen-containing heterocycles . For applications requiring high-fidelity covalent probe design—where trace electrophilic impurities could confound target engagement studies—the 99.58% purity grade is specifically indicated .

Technical Documentation Hub

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